molecular formula C14H15N5 B7108157 N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B7108157
M. Wt: 253.30 g/mol
InChI Key: HJPLXBFCGZMFIB-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine: is a complex organic compound with a unique structure that combines elements of pyrroloimidazole and pyrrolopyridine

Properties

IUPAC Name

N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-2-13-17-9-12(19(13)5-1)8-16-11-6-10-3-4-15-14(10)18-7-11/h3-4,6-7,9,16H,1-2,5,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPLXBFCGZMFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)CNC3=CN=C4C(=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloimidazole and pyrrolopyridine intermediates, which are then coupled through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction pathway and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloimidazole and pyrrolopyridine derivatives, such as:

  • N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
  • N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine

Uniqueness

What sets N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine apart is its specific structural configuration, which may confer unique binding properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

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